N-Ethyl-1,3-benzothiazol-2-amine
Overview
Description
N-Ethyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
N-Ethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function . This interaction can lead to the disruption of essential biological processes, such as cell wall synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of the mycobacterial cell wall. By inhibiting the function of DprE1, the compound can disrupt the biosynthesis of arabinogalactan, leading to the inhibition of cell wall synthesis .
Result of Action
The result of this compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the bacterium’s death . This makes it a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been associated with a wide range of biological activities . These include inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .
Cellular Effects
It is known that benzothiazole derivatives can cause major conformational changes in proteins, leading to the formation of β-sheet structures that strongly tend to aggregate into water-insoluble fibrous polymers . These aggregates can cause membrane leakage and oxidative stress .
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that benzothiazole derivatives can affect the metabolism of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1,3-benzothiazol-2-amine can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazoles with different functional groups
Scientific Research Applications
Comparison with Similar Compounds
N-Ethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Lacks the ethyl group, making it less lipophilic and potentially altering its biological activity.
N-Methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.
5-Nitro-1,2-benzothiazol-3-amine: Contains a nitro group, significantly impacting its electronic properties and biological activity
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-ethyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJIVJKZYGYWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182539 | |
Record name | N-Ethyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28291-69-2 | |
Record name | N-Ethyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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